Tert-butyl 3-(4-hydroxyphenyl)propanoate
Overview
Description
Tert-butyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of phenol and is characterized by the presence of a tert-butyl ester group attached to a 3-(4-hydroxyphenyl)propanoate moiety
Mechanism of Action
Target of Action
Tert-butyl 3-(4-hydroxyphenyl)propanoate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), has been found to exhibit promising antimycotic activity . Its primary targets are fungal pathogens, particularly Candida albicans .
Mode of Action
It is known that it can decompose into octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol . These compounds can further convert into other peroxides, prompting the formation of more short-chain alkenyl and olefin hydroperoxide or other oxides . These reactive oxygen species can disrupt the cellular functions of the fungal pathogens, leading to their death .
Pharmacokinetics
A study has shown that when formulated as a nanosponge hydrogel, the permeability of odhp was higher through rats’ skin by 15-folds compared to the control isoconazole 1% . This suggests that the compound may have good bioavailability when applied topically.
Result of Action
The primary result of the action of this compound is its antifungal effect. In vitro studies have shown that it has higher antifungal activity against Candida albicans compared to fluconazole . In vivo studies have also shown that it increased survival rates, wound contraction, and healing of wound gap, and inhibited the inflammation process compared to the other control groups .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(4-hydroxyphenyl)propanoate may interact with various enzymes and proteins within biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been reported in the literature .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxyphenyl)propanoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to yield alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted phenolic derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials due to its stabilizing properties.
Comparison with Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is similar in structure but has a longer alkyl chain, making it more suitable for use as a polymer stabilizer.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is used as an antioxidant in various applications.
Uniqueness: Tert-butyl 3-(4-hydroxyphenyl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHDCBONCFYXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51458-31-2 | |
Record name | tert-butyl 3-(4-hydroxyphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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